molecular formula C14H24N2O3 B2590738 Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate CAS No. 676334-70-6

Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate

Cat. No.: B2590738
CAS No.: 676334-70-6
M. Wt: 268.357
InChI Key: CIAHBFFQTNPHDS-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate is a piperazine derivative characterized by a cyclohexylcarbonyl moiety at the 4-position of the piperazine ring and an ethoxycarbonyl group at the 1-position. This compound is synthesized via nucleophilic substitution or reductive amination reactions, often involving coupling of substituted piperazines with acylating agents (e.g., cyclohexylcarbonyl chloride) under basic conditions . Its structural design aims to modulate electronic and steric properties, influencing solubility, bioavailability, and receptor interactions. Piperazine derivatives are widely explored for neuroprotective, anticancer, and antimicrobial activities, with substituents playing a critical role in their pharmacological profiles .

Properties

IUPAC Name

ethyl 4-(cyclohexanecarbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-19-14(18)16-10-8-15(9-11-16)13(17)12-6-4-3-5-7-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAHBFFQTNPHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and cyclohexanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

The reaction can be represented as follows:

Piperazine+Ethyl chloroformate+Cyclohexanecarbonyl chlorideEthyl 4-(cyclohexylcarbonyl)piperazinecarboxylate+HCl\text{Piperazine} + \text{Ethyl chloroformate} + \text{Cyclohexanecarbonyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperazine+Ethyl chloroformate+Cyclohexanecarbonyl chloride→Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Cyclohexylcarboxylic acid or cyclohexanone derivatives.

    Reduction: Cyclohexylmethanol or other alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds with analgesic, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to changes in their conformation and activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

The biological and physicochemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of Ethyl 4-(cyclohexylcarbonyl)piperazinecarboxylate with key analogues:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituent at 4-Position Key Properties/Activities References
This compound Cyclohexylcarbonyl Non-basic nitrogen; neuroprotective, antioxidant activity (untested for antiprion)
Ethyl 4-(methylcarbonyl)piperazinecarboxylate Methylcarbonyl Reduced steric bulk; increased hydrophilicity
Ethyl 4-(phenylcarbonyl)piperazinecarboxylate Phenylcarbonyl Aromatic hydrophobicity; potential CNS activity
Ethyl 4-(phthalazin-1-yl)piperazinecarboxylate Phthalazine Anticancer activity (tested in vitro)
Ethyl 4-(indole-2-carbonyl)piperazinecarboxylate Indole-2-carbonyl Heterocyclic interaction; kinase inhibition potential
N-(4-Chlorophenyl)-4-ethylpiperazinecarboxamide 4-Chlorophenylcarboxamide Chair conformation of piperazine; intermediate in synthesis
Key Observations:
  • Cyclohexylcarbonyl vs. Methylcarbonyl/Phenylcarbonyl : The cyclohexyl group introduces significant steric bulk and lipophilicity compared to smaller methyl or planar phenyl groups. This enhances membrane permeability but may reduce solubility .
  • Non-Basic Nitrogen: The cyclohexylcarbonyl group converts the distal piperazine nitrogen into a non-basic amide, altering electronic properties and reducing hydrogen-bonding capacity compared to unmodified piperazines .

Physicochemical Properties

Substituents critically influence logP, solubility, and stability:

Table 2: Physicochemical Data
Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL)
This compound 296.37 2.8 0.12 (DMSO)
Ethyl 4-(methylcarbonyl)piperazinecarboxylate 228.26 1.2 1.5 (Water)
Ethyl 4-(phenylcarbonyl)piperazinecarboxylate 276.31 2.5 0.25 (DMSO)
Ethyl 4-(indole-2-carbonyl)piperazinecarboxylate 301.34 3.1 0.08 (DMSO)
  • Lipophilicity : The cyclohexyl group increases logP compared to methylcarbonyl, aligning with its role in enhancing blood-brain barrier penetration .
  • Solubility : Methylcarbonyl derivatives exhibit higher aqueous solubility due to reduced steric hindrance and hydrophobicity.

Pharmacological Profiles

Neuroprotective and Antioxidant Activity:

This compound demonstrated moderate neuroprotection in oxidative stress models, likely due to its ability to scavenge free radicals. However, it was less potent than hydroxylpropyl-substituted analogues (e.g., compound 18 in ), which benefit from enhanced hydrogen-bonding capacity .

Anticancer Activity:

Phthalazine and indole derivatives (e.g., compounds 8a and 19) showed IC50 values <10 μM in cancer cell lines, attributed to intercalation or kinase inhibition.

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